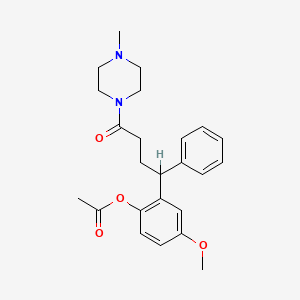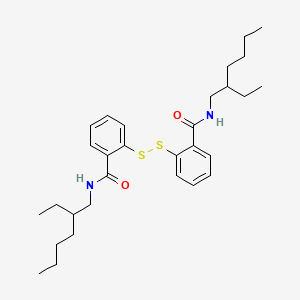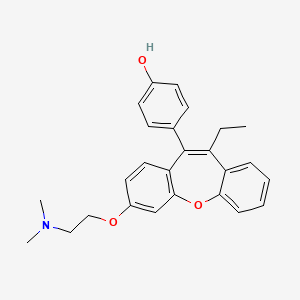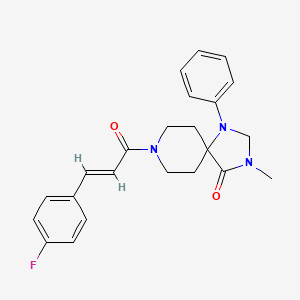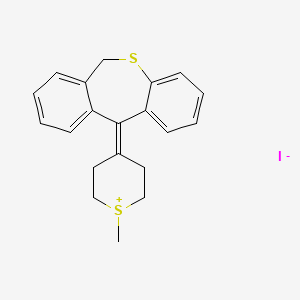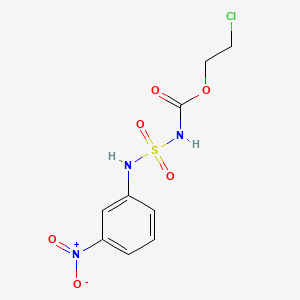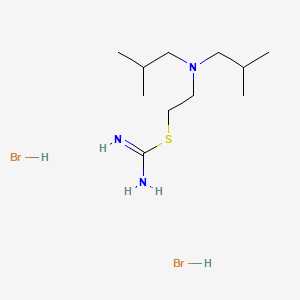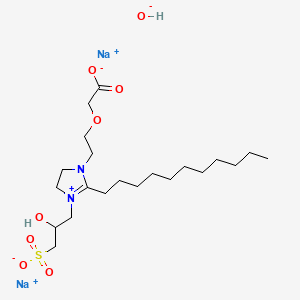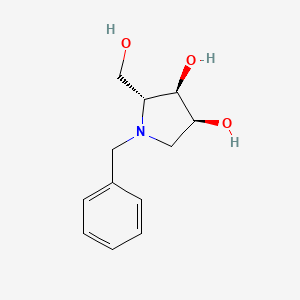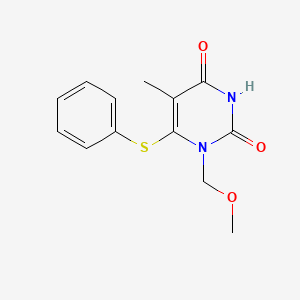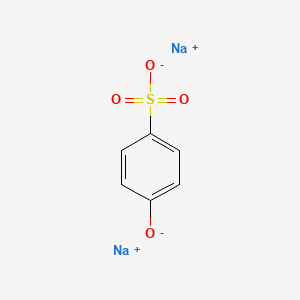
Disodium p-phenolsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium p-phenolsulfonate is an organic compound with the molecular formula C6H4O4S.2Na. It is a sodium salt of p-phenolsulfonic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium p-phenolsulfonate can be synthesized through the sulfonation of phenol. The process involves the reaction of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phenol is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Disodium p-phenolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated quinones.
Reduction: It can be reduced to form phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Sulfonated quinones.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Disodium p-phenolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: It has applications in the formulation of certain medications and as a component in topical treatments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of disodium p-phenolsulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various chemical reactions and pathways.
Comparación Con Compuestos Similares
Disodium p-phenolsulfonate can be compared with other sulfonated phenolic compounds, such as:
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Similar Compounds
- Sodium p-toluenesulfonate : Similar in structure but with a methyl group attached to the benzene ring.
- Sodium benzenesulfonate : Lacks the hydroxyl group present in this compound.
- Sodium naphthalenesulfonate : Contains a naphthalene ring instead of a benzene ring, providing different chemical properties.
Propiedades
Número CAS |
20896-31-5 |
|---|---|
Fórmula molecular |
C6H4Na2O4S |
Peso molecular |
218.14 g/mol |
Nombre IUPAC |
disodium;4-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2 |
Clave InChI |
XDDDDXAGOCDWDL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


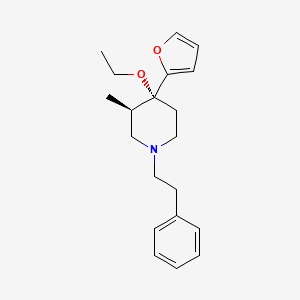
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
